Cas no 179616-88-7 (Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro-)

Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro-, is a fluorinated heterocyclic aldehyde with significant utility in organic synthesis and pharmaceutical research. The presence of the fluoro substituent at the 6-position enhances its reactivity and selectivity, making it a valuable intermediate for constructing complex molecules, particularly in medicinal chemistry. Its benzo[b]thiophene core offers structural diversity, enabling applications in the development of biologically active compounds, such as kinase inhibitors or antimicrobial agents. The aldehyde functional group provides a versatile handle for further derivatization via condensation, reduction, or nucleophilic addition reactions. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- structure
179616-88-7 structure
商品名:Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro-
CAS番号:179616-88-7
MF:C9H5FOS
メガワット:180.198804616928
CID:5463482
PubChem ID:15408579

Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- 化学的及び物理的性質

名前と識別子

    • Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro-
    • 6-fluoro-1-benzothiophene-5-carbaldehyde
    • 6-fluorobenzo[b]thiopene-5-carbaldehyde
    • 6-fluorobenzo[b]thiophene-5-carbaldehyde
    • Z1416180959
    • インチ: 1S/C9H5FOS/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-5H
    • InChIKey: APIOKMURNLQXRJ-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC2C=C(C=O)C(=CC1=2)F

計算された属性

  • せいみつぶんしりょう: 180.00451411 g/mol
  • どういたいしつりょう: 180.00451411 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 45.3
  • ぶんしりょう: 180.20

Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6512634-0.05g
6-fluoro-1-benzothiophene-5-carbaldehyde
179616-88-7 95%
0.05g
$482.0 2023-07-10
1PlusChem
1P029IY0-250mg
6-fluoro-1-benzothiophene-5-carbaldehyde
179616-88-7 95%
250mg
$1173.00 2023-12-20
1PlusChem
1P029IY0-100mg
6-fluoro-1-benzothiophene-5-carbaldehyde
179616-88-7 95%
100mg
$840.00 2023-12-20
Enamine
EN300-6512634-0.1g
6-fluoro-1-benzothiophene-5-carbaldehyde
179616-88-7 95%
0.1g
$629.0 2023-07-10
Enamine
EN300-6512634-0.25g
6-fluoro-1-benzothiophene-5-carbaldehyde
179616-88-7 95%
0.25g
$899.0 2023-07-10
1PlusChem
1P029IY0-5g
6-fluoro-1-benzothiophene-5-carbaldehyde
179616-88-7 95%
5g
$6566.00 2023-12-20
1PlusChem
1P029IY0-50mg
6-fluoro-1-benzothiophene-5-carbaldehyde
179616-88-7 95%
50mg
$658.00 2024-06-18
1PlusChem
1P029IY0-500mg
6-fluoro-1-benzothiophene-5-carbaldehyde
179616-88-7 95%
500mg
$1812.00 2023-12-20
1PlusChem
1P029IY0-2.5g
6-fluoro-1-benzothiophene-5-carbaldehyde
179616-88-7 95%
2.5g
$4458.00 2023-12-20
1PlusChem
1P029IY0-10g
6-fluoro-1-benzothiophene-5-carbaldehyde
179616-88-7 95%
10g
$9707.00 2023-12-20

Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- 関連文献

Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro-に関する追加情報

Recent Advances in the Study of Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- (CAS: 179616-88-7)

Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- (CAS: 179616-88-7) is a fluorinated derivative of benzo[b]thiophene, a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors, anti-inflammatory drugs, and antimicrobial compounds. This research brief consolidates the latest findings on this compound, highlighting its synthetic applications, biological activities, and future prospects.

The compound's structural uniqueness, characterized by the presence of a fluorine atom at the 6-position and an aldehyde functional group at the 5-position, makes it a valuable scaffold for drug design. Fluorination often enhances the metabolic stability and bioavailability of pharmaceutical candidates, while the aldehyde group provides a reactive site for further chemical modifications. Recent synthetic methodologies have focused on optimizing the yield and purity of 179616-88-7, with advancements in catalytic fluorination and green chemistry approaches reducing production costs and environmental impact.

In the realm of kinase inhibition, derivatives of Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- have shown promising activity against tyrosine kinases implicated in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that a series of compounds derived from this scaffold exhibited nanomolar inhibitory potency against EGFR and VEGFR2, with improved selectivity profiles compared to existing therapeutics. Molecular docking studies revealed that the fluorine atom plays a critical role in forming hydrogen bonds with key residues in the kinase active site, enhancing binding affinity.

Beyond oncology, this compound has also been investigated for its anti-inflammatory properties. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reported that 6-fluoro-substituted benzo[b]thiophene derivatives significantly suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The aldehyde moiety was further functionalized to develop prodrugs with enhanced tissue penetration, offering potential applications in treating chronic inflammatory diseases like rheumatoid arthritis.

In antimicrobial research, Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- has served as a precursor for synthesizing compounds with broad-spectrum activity against drug-resistant bacterial strains. A recent European Journal of Medicinal Chemistry (2024) study highlighted its utility in developing quorum-sensing inhibitors, which disrupt bacterial communication and reduce virulence without exerting selective pressure for resistance. This approach represents a paradigm shift in addressing antibiotic resistance.

Despite these advancements, challenges remain in the large-scale production and clinical translation of derivatives based on 179616-88-7. Future research directions may include the development of more efficient synthetic routes, exploration of its applications in neurodegenerative diseases, and investigation of its pharmacokinetic properties in vivo. Collaborative efforts between academic institutions and pharmaceutical companies are essential to unlock the full therapeutic potential of this versatile scaffold.

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